Cas no 2164-83-2 (4,6-Dihydroxy-5-nitropyrimidine)
4,6-Dihydroxy-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dihydroxy-5-nitropyrimidine
- 4-hydroxy-5-nitro-1H-pyrimidin-6-one
- Ethyl N-Boc-piperidine-4-carboxylate
- 4,6-Dihydroxy-5-nitroprimidine
- 4,6-Dihydroxy-5-nitropyrimdine
- 5-nitro-1H-pyrimidine-4,6-dione
- 5-Nitro-4,6-dihydroxypyrimidine
- 5-Nitro-4,6-pyrimidinediol
- 5-Nitropyrimidine-4,6-diol
- 4(1H)-Pyrimidinone, 6-hydroxy-5-nitro-
- 6-Hydroxy-5-nitro-4(1H)-pyrimidinone
- ABTLZAVJDRUDNG-UHFFFAOYSA-N
- 6-Hydroxy-5-nitro-3H-pyrimidin-4-one
- 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-
- 6-hydroxy-5-nitro-3,4-dihydropyrimidin-4-one
- 4,6-Dihydroxy-5-nitroprimidin
- AKOS000121443
- 5-nitro-1H-perimidine-4,6-diol
- CCG-49870
- 6-hydroxy-5-nitropyrimidin-4(3h)-one
- EINECS 218-504-6
- 4,6-Dihydroxy-5-nitropyrimidine, 95%
- A4652
- 4(3H)-Pyrimidinone,6-hydroxy-5-nitro-
- 4,6-Pyrimidinediol, 5-nitro-, (keto form)
- D1960
- SY003455
- CS-0137126
- SR-01000639295-1
- AMY5289
- AKOS000280456
- MFCD00006110
- 5-Nitro-4,6-pyrimidinediol #
- GS-6771
- 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylicacid
- EN300-21567
- NSC-36909
- NS00026932
- 4 pound not6-Dihydroxy-5-nitropyrimdine
- SCHEMBL2033648
- DTXSID4062228
- ABTLZAVJDRUDNG-UHFFFAOYSA-
- NSC 36909
- SB57249
- 2164-83-2
- W-107534
- Z104502220
- InChI=1/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)
- NSC36909
- AC-2972
- 4, 6-Dihydroxy-5-nitropyrimidine
- FT-0617254
- Pyrimidine, 4,6-dihydroxy-5-nitro-
- 4, 5-nitro-
- 4,6-Pyrimidinediol, 5-nitro-
- STK984504
- DB-013025
-
- MDL: MFCD00006110
- Inchi: 1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)
- InChI Key: ABTLZAVJDRUDNG-UHFFFAOYSA-N
- SMILES: OC1=C(C(NC=N1)=O)[N+](=O)[O-]
- BRN: 611622
Computed Properties
- Exact Mass: 157.01200
- Monoisotopic Mass: 157.012356
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: -0.3
- Topological Polar Surface Area: 108
Experimental Properties
- Color/Form: Grayish yellow or light brown powder
- Density: 1.8278 (rough estimate)
- Melting Point: >300 °C (lit.)
- Boiling Point: 281.7°C (rough estimate)
- Flash Point: 137.4℃
- Refractive Index: 1.5000 (estimate)
- PSA: 112.06000
- LogP: 0.31920
- Solubility: Not determined
4,6-Dihydroxy-5-nitropyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
4,6-Dihydroxy-5-nitropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dihydroxy-5-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121121-100g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 98% | 100g |
$122 | 2021-08-06 | |
| Alichem | A089008132-25g |
4,6-Dihydroxy-5-nitropyrimdine |
2164-83-2 | 98% | 25g |
$162.80 | 2023-09-02 | |
| Alichem | A089008132-100g |
4,6-Dihydroxy-5-nitropyrimdine |
2164-83-2 | 98% | 100g |
$365.31 | 2023-09-02 | |
| TRC | D453750-2g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 2g |
$ 58.00 | 2023-09-07 | ||
| TRC | D453750-5 g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 5g |
$ 55.00 | 2022-01-09 | ||
| TRC | D453750-10 g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 10g |
$ 65.00 | 2022-01-09 | ||
| TRC | D453750-25 g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 25g |
$ 85.00 | 2022-01-09 | ||
| TRC | D453750-50 g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 50g |
$ 130.00 | 2022-01-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1960-25g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 98.0%(T) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D732A-100g |
4,6-Dihydroxy-5-nitropyrimidine |
2164-83-2 | 98% | 100g |
¥598.0 | 2022-05-30 |
4,6-Dihydroxy-5-nitropyrimidine Suppliers
4,6-Dihydroxy-5-nitropyrimidine Related Literature
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1. Simple pyrimidines. Part XI. 5-NitropyrimidineM. E. C. Biffin,D. J. Brown,T. C. Lee J. Chem. Soc. C 1967 573
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Palash Sanphui,N. Rajesh Goud,U. B. Rao Khandavilli,Sreenu Bhanoth,Ashwini Nangia Chem. Commun. 2011 47 5013
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W. R. Boon,W. G. M. Jones,G. R. Ramage J. Chem. Soc. 1951 96
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4. 448. Pyrimidine reactions. Part I. Pyrimidines from malondiamideD. J. Brown J. Chem. Soc. 1956 2312
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Kuthuru Suresh,Ashwini Nangia CrystEngComm 2018 20 3277
Additional information on 4,6-Dihydroxy-5-nitropyrimidine
Recent Advances in the Study of 4,6-Dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) and Its Applications in Chemical Biology and Medicine
4,6-Dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) is a nitropyrimidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and hydroxyl functional groups, serves as a versatile building block in the synthesis of various biologically active molecules. Recent studies have explored its role in drug discovery, particularly in the development of antiviral, antibacterial, and anticancer agents. The compound's ability to interact with nucleic acids and proteins makes it a promising candidate for targeted therapies.
One of the most notable advancements in the study of 4,6-Dihydroxy-5-nitropyrimidine is its application in the design of nucleoside analogs. Researchers have demonstrated that modifications of this compound can lead to the creation of novel antiviral drugs with enhanced efficacy against RNA viruses. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's potential in inhibiting viral polymerases, thereby disrupting viral replication. The study utilized computational docking and in vitro assays to validate the interactions between 4,6-Dihydroxy-5-nitropyrimidine derivatives and viral enzymes.
In addition to its antiviral properties, 4,6-Dihydroxy-5-nitropyrimidine has shown promise in the field of antibacterial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The study employed structure-activity relationship (SAR) analysis to identify key structural features responsible for the antibacterial effects. These findings open new avenues for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
The anticancer potential of 4,6-Dihydroxy-5-nitropyrimidine has also been a focal point of recent research. A 2022 study in the European Journal of Medicinal Chemistry reported that this compound and its derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The researchers used a combination of in vitro and in vivo models to demonstrate the compound's ability to inhibit tumor growth without significant toxicity to normal cells. These results suggest that 4,6-Dihydroxy-5-nitropyrimidine could serve as a scaffold for the development of targeted cancer therapies.
Beyond its therapeutic applications, 4,6-Dihydroxy-5-nitropyrimidine has been investigated for its role in chemical biology. Recent studies have explored its use as a probe to study enzyme mechanisms and protein-ligand interactions. For example, a 2023 paper in ACS Chemical Biology described the synthesis of fluorescently labeled derivatives of this compound, which were used to visualize the activity of certain enzymes in real time. This innovative approach provides valuable insights into the dynamic processes of biological systems.
In conclusion, the latest research on 4,6-Dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) underscores its multifaceted potential in chemical biology and medicine. From antiviral and antibacterial agents to anticancer therapies and chemical probes, this compound continues to inspire innovative research. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical applications. As the field advances, 4,6-Dihydroxy-5-nitropyrimidine is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare.
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